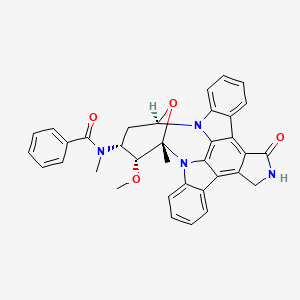

Midostaurin (Standard)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Midostaurin mechanism of action kinase inhibition

Core Mechanism of Action and Primary Targets

Midostaurin (also known as PKC412) is a semisynthetic derivative of staurosporine, an alkaloid from the bacterium Streptomyces staurosporeus [1]. Its primary therapeutic action is achieved through the potent inhibition of several receptor tyrosine kinases.

FLT3 Inhibition in AML: The FMS-like tyrosine kinase 3 (FLT3) receptor is a crucial target. Mutations in the FLT3 gene, particularly Internal Tandem Duplications (ITD) in the juxtamembrane domain and point mutations in the Tyrosine Kinase Domain (TKD), lead to constitutive ligand-independent activation of the receptor [1] [2]. This drives uncontrolled proliferation and survival of leukemic blasts. Midostaurin binds to the ATP-binding site of both FLT3-ITD and FLT3-TKD mutants, inhibiting their autophosphorylation and subsequent activation of downstream signaling pathways like STAT5, MAPK, and PI3K-Akt [1]. This inhibition induces apoptosis in the malignant cells [1].

KIT Inhibition in Systemic Mastocytosis: In advanced systemic mastocytosis, over 80% of patients harbor the KIT D816V mutation [1]. This mutation causes constitutive activation of the KIT receptor and confers resistance to other tyrosine kinase inhibitors like imatinib [1]. Midostaurin effectively inhibits the phosphorylation of KIT D816V and its downstream targets (STAT5, STAT3), leading to apoptosis of neoplastic mast cells [1].

Additional Kinase Targets: Beyond FLT3 and KIT, midostaurin's multi-kinase profile includes inhibition of Platelet-Derived Growth Factor Receptors (PDGFR-alpha/beta), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and members of the protein kinase C (PKC) family [1] [3] [4]. Inhibition of VEGFR2 and PDGFR can contribute to an anti-angiogenic effect, potentially disrupting the tumor microenvironment [4].

The diagram below illustrates how midostaurin exerts its effects by targeting key receptors and their downstream signaling pathways.

Pharmacokinetic and Pharmacodynamic Profile

Understanding the absorption, distribution, metabolism, and excretion of midostaurin is critical for its clinical application.

| Property | Details |

|---|---|

| Administration & Absorption | Orally administered; rapidly absorbed, reaching peak plasma concentration (Cmax) in 1-3 hours [1] [3]. |

| Distribution | Large volume of distribution; highly bound (>99%) to plasma protein alpha-1 acid glycoprotein (AAG), which can impact its active concentration [1] [3]. |

| Metabolism | Primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme [1] [3]. |

| Active Metabolites | Two primary active metabolites: CGP 52421 and CGP 62221. CGP 62221 has comparable FLT3 inhibitory activity to the parent drug, while CGP 52421 is 2-4 times less active [1] [3]. |

| Elimination Half-life | Midostaurin: ~19 hours. CGP 62221: ~32 hours. CGP 52421: ~482 hours (due to high protein binding) [3]. |

| Excretion | Primarily via feces (95%), with a minor fraction (5%) in urine [3]. |

Key implications of its pharmacokinetics include:

- Drug Interactions: Coadministration with strong CYP3A4 inhibitors (e.g., ketoconazole) or inducers (e.g., rifampicin) requires careful monitoring due to altered midostaurin exposure [1].

- Extended Activity: The long half-lives of its metabolites, especially CGP 62221, contribute to sustained pharmacologic activity even during treatment breaks [1].

Experimental Protocols for Investigating Mechanism

For researchers aiming to validate midostaurin's mechanism of action, the following established methodologies can be employed.

Assessing FLT3 Phosphorylation and Downstream Signaling

This protocol is used to confirm direct target engagement and the subsequent biochemical effects [1] [5].

1. Cell Culture and Treatment:

- Cell Lines: Use murine Ba/F3 cells engineered to express human FLT3-ITD or human leukemic cell lines (e.g., MV4-11) that endogenously harbor FLT3-ITD. For KIT inhibition, use Ba/F3 cells expressing KIT D816V [1].

- Treatment: Culture cells and treat with a range of midostaurin concentrations (e.g., 1 nM to 1 µM) for a defined period (e.g., 2 to 24 hours). Include a vehicle control (e.g., DMSO).

2. Protein Extraction and Western Blotting:

- Lysis: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

- Immunoblotting: Resolve proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies.

- Key Antibodies:

- Primary: Anti-phospho-FLT3 (Tyr591), anti-total FLT3, anti-phospho-STAT5 (Tyr694), anti-phospho-p44/42 MAPK (Thr202/Tyr204), anti-phospho-Akt (Ser473), and corresponding total proteins.

- Secondary: HRP-conjugated anti-rabbit or anti-mouse IgG.

- Expected Outcome: A concentration-dependent decrease in phosphorylation levels of FLT3, STAT5, MAPK, and Akt, without changes in total protein levels, indicates successful pathway inhibition [1].

Flow Cytometry Analysis of Apoptosis and Cell Death

This functional assay measures the cytotoxic consequences of kinase inhibition [5].

1. Cell Treatment and Staining:

- Treatment: Treat FLT3-mutated cells with midostaurin and appropriate controls for 24-72 hours.

- Annexin V/Propidium Iodide (PI) Staining: Harvest cells, wash with PBS, and resuspend in Annexin V binding buffer. Add Annexin V-FITC and PI to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

2. Data Acquisition and Analysis:

- Acquisition: Analyze stained cells using a flow cytometer (e.g., BD LSRII).

- Analysis: Use flow cytometry software (e.g., FACS Diva) to quantify the percentage of cells in each population. Midostaurin treatment should significantly increase the combined Annexin V+/PI- and Annexin V+/PI- populations compared to the control [5].

The experimental workflow for these key assays is summarized below.

Research Applications and Emerging Directions

Midostaurin's established use is in newly diagnosed FLT3-mutated AML (combined with chemotherapy) and advanced systemic mastocytosis [1] [6]. However, research continues to explore new applications.

Overcoming Resistance: Resistance to midostaurin can emerge through activation of downstream pathways or new mutations [1]. Research focuses on combination therapies, such as with MEK1/2 inhibitors or hypomethylating agents (e.g., azacitidine, decitabine), to enhance efficacy and overcome resistance [1] [3].

Immunomodulatory Effects: A notable finding is that midostaurin reduces the population of CD4+ CD25+ FOXP3+ regulatory T cells (Tregs) in both healthy donor and AML patient samples [5]. This suggests a potential role in modulating the tumor microenvironment, which could be leveraged in immunotherapeutic combinations, especially in the context of allogeneic stem cell transplantation [5].

Drug Repurposing: Signature-driven drug repurposing screens have identified that midostaurin can synergize with MEK1/2 inhibitors (e.g., Trametinib) and KRASG12C inhibitors (e.g., Sotorasib) in KRAS-mutant lung adenocarcinoma models [7]. This synergy is linked to the inhibition of additional kinase targets like AURKB and the dysregulation of MYC expression, opening avenues for its use in solid tumors [7].

References

- 1. Midostaurin: a novel therapeutic agent for patients with ... [pmc.ncbi.nlm.nih.gov]

- 2. A review of FLT3 inhibitors in acute myeloid leukemia [sciencedirect.com]

- 3. Targeting FLT3 and KIT Mutations in AML with Midostaurin [jhoponline.com]

- 4. What is the mechanism of Midostaurin? [synapse.patsnap.com]

- 5. Midostaurin reduces Regulatory T cells markers in Acute ... [nature.com]

- 6. Acute myeloid leukemia management and research in 2025 [pmc.ncbi.nlm.nih.gov]

- 7. Signature-driven repurposing of Midostaurin for ... [nature.com]

FLT3 ITD mutation targeted therapy research

FLT3-ITD in AML Pathogenesis and Signaling

The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of hematopoietic stem and progenitor cells [1]. In approximately 30% of AML cases, mutations in the FLT3 gene lead to constitutive, ligand-independent activation of the receptor, driving leukemogenesis [1] [2] [3]. The most common mutation is the internal tandem duplication (ITD), found in about 25% of adult AML patients, which occurs in the juxtamembrane domain [1].

- Mechanism of Activation: In its wild-type state, the juxtamembrane domain acts as an auto-inhibitor, preventing the kinase domain from adopting an active conformation. The ITD mutation disrupts this inhibitory function, leading to constant kinase activity [1] [3].

- Aberrant Signaling: Constitutively active FLT3-ITD activates multiple downstream pro-survival and proliferative signaling pathways. Unlike wild-type FLT3 or the less common tyrosine kinase domain (TKD) mutations, FLT3-ITD signaling uniquely and strongly activates the STAT5 pathway, in addition to the PI3K/AKT and RAS/MAPK pathways [1]. This aberrant STAT5 activation contributes to a poor prognosis, high relapse rate, and genomic instability [1].

The diagram below illustrates the key signaling pathways driven by FLT3-ITD mutations.

FLT3-ITD activates multiple downstream pathways promoting cell survival and proliferation.

Approved and Clinical-Stage FLT3 Inhibitors

FLT3 inhibitors are classified by their generation (first vs. second, based on specificity) and their type (I vs. II, based on mechanism) [1] [2].

- Type I vs. Type II Inhibitors: Type I inhibitors (e.g., midostaurin, gilteritinib) bind the active kinase conformation and target both FLT3-ITD and TKD mutations. Type II inhibitors (e.g., sorafenib, quizartinib) bind the inactive conformation and are primarily effective against FLT3-ITD [4] [1].

- Therapeutic Impact: The incorporation of FLT3 inhibitors like midostaurin into frontline therapy has led to an improved prognosis for patients with FLT3-ITD AML, a finding confirmed by recent real-world evidence [5] [2].

The table below summarizes key FLT3 inhibitors in clinical use or development.

| Inhibitor | Type | Key Targets | Clinical Status / Notes |

|---|---|---|---|

| Midostaurin [1] [2] | First-gen, Type I | FLT3 (ITD/TKD), PKC, KIT, others | Approved (FDA 2017) for frontline with chemotherapy [2]. |

| Gilteritinib [1] [2] | Second-gen, Type I | FLT3 (ITD/TKD), AXL, ALK | Approved (FDA 2018) for relapsed/refractory (R/R) AML [2]. |

| Quizartinib [1] [2] | Second-gen, Type II | FLT3-ITD, KIT, PDGFRβ | Approved (2023) for newly diagnosed FLT3-ITD AML; efficacy in R/R setting [2]. |

| Crenolanib [4] [2] | Type I | FLT3 (ITD/TKD), PDGFRβ | Phase II; active against resistance mutations (D835, F691L) [4] [2]. |

| FF-10101 [2] | Covalent Type I | FLT3 (ITD/TKD) | Phase I; covalent binding to Cys695; active against resistance mutations [2]. |

| Ziftomenib Combo [6] | N/A (Menin Inhibitor) | NPM1, FLT3 | Clinical Trial (KOMET-007); evaluating with chemo + quizartinib in FLT3-ITD/NPM1 co-mutated AML [6]. |

Key Resistance Mechanisms and Overcoming Strategies

Despite the efficacy of FLT3 inhibitors, primary and secondary resistance remains a major clinical challenge, with response rates often between 30-40% [4].

Primary Resistance

This refers to intrinsic resistance and involves factors in the bone marrow microenvironment [4]:

- High FLT3 Ligand (FL) Levels: Sustain FLT3/MAPK pathway activation [4].

- Stromal Protection: Bone marrow stromal cells promote resistance through mechanisms like FGF2 secretion (activating FGFR1/MAPK) and high CYP3A4 expression (metabolizing FLT3 inhibitors) [4].

- CXCL12/CXCR4 Axis: This interaction protects leukemic cells; its suppression can increase sensitivity to FLT3 inhibitors [4].

Secondary Resistance

This is acquired during treatment and is categorized as on-target or off-target.

- On-Target Resistance: Involves new mutations in the FLT3 gene itself. The most common "gatekeeper" mutation, F691L, can confer resistance to both Type I and II inhibitors. Activation loop mutations (e.g., D835, Y842) are often resistant to Type II inhibitors like quizartinib [4] [2].

- Off-Target Resistance: Involves activation of alternative survival pathways, often through mutations in genes like RAS or the expansion of clones that have lost the FLT3-ITD mutation entirely [4].

The following diagram outlines the major resistance mechanisms.

Major resistance mechanisms to FLT3 inhibitors include primary/intrinsic and secondary/acquired types.

Emerging Strategies and Novel Inhibitors

Research is focused on overcoming resistance through next-generation inhibitors and rational combination therapies.

- Next-Generation Inhibitors: The covalent inhibitor FF-10101 is designed to maintain activity against common resistance mutations [2]. Preclinical discovery efforts using structure-based virtual screening have identified novel compounds like FLIN-4, which shows potent inhibitory activity (IC50 ~1 nM) in biochemical and cell-based assays [7] [3].

- Rational Combination Therapies: To prevent or overcome resistance, FLT3 inhibitors are being combined with other agents:

- Epigenetic Therapies: HDAC inhibitors can reverse resistance by modulating signaling and apoptosis pathways [2].

- Downstream Pathway Inhibitors: Co-targeting PIM kinase, CHK1, or the BCL-2 protein (with venetoclax) can synergize to induce apoptosis [1] [2].

- Dual-Targeting Approaches: As seen in the KOMET-007 trial, combining the menin inhibitor ziftomenib with FLT3 inhibitors aims to simultaneously target the common NPM1/FLT3 co-mutation [6].

Core Experimental Protocols in FLT3 Research

For researchers, key methodologies are essential for evaluating novel FLT3 inhibitors.

| Assay Type | Key Protocol Details | Application / Readout |

|---|

| Virtual Screening [7] [3] | 1. Obtain FLT3 crystal structure (e.g., PDB: 6JQR). 2. Prepare protein (remove water, add H, minimize energy). 3. Generate/acquire compound library. 4. Molecular docking (e.g., MOE Dock tool). 5. Select hits based on docking score. | Identify potential inhibitor compounds in silico. | | Kinase Activity Assay [7] [3] | Use ADP-Glo Kinase Assay. Measure ATP consumption after kinase reaction in presence of inhibitor. | Determine IC50 (e.g., 1.07 nM for FLIN-4). Measures direct enzyme inhibition. | | Cytotoxicity Assay [7] [3] | Use FLT3-ITD dependent cell line (e.g., MV4-11). Treat with compound for 48-72 hrs. Use method like Cell Titer-Glo to measure viability. | Determine anti-proliferative IC50 (e.g., 1.31 nM for FLIN-4). Measures cell death. | | Binding Affinity (MST) [3] | Label FLT3 protein with fluorescent dye. Titrate compound. Measure microscale thermophoresis shift. | Calculate Kd, the binding dissociation constant. Confirms direct binding. |

The field of FLT3-targeted therapy continues to evolve rapidly. The most promising directions involve the clinical development of next-generation inhibitors capable of overcoming resistance mutations, and the systematic validation of rational combination therapies to deliver more durable responses for AML patients.

References

- 1. FLT3 inhibitors in acute myeloid leukemia [pmc.ncbi.nlm.nih.gov]

- 2. Rational design of next-generation FLT3 inhibitors in acute ... [sciencedirect.com]

- 3. Discovery of novel and highly potent small molecule ... [frontiersin.org]

- 4. Counter-Therapeutic Strategies for Resistance of FLT3 ... [pmc.ncbi.nlm.nih.gov]

- 5. The improved prognosis of FLT3-internal tandem ... [pubmed.ncbi.nlm.nih.gov]

- 6. Kura Oncology and Kyowa Kirin Launch Clinical Trial ... [ir.kuraoncology.com]

- 7. Discovery of novel and highly potent small molecule inhibitors ... [pmc.ncbi.nlm.nih.gov]

Midostaurin preclinical studies acute myeloid leukemia

Preclinical Profile of Midostaurin in AML

The table below synthesizes the key quantitative data and findings from the foundational preclinical studies on Midostaurin.

| Aspect | Preclinical Findings & Characteristics |

|---|---|

| Chemical Origin | Derived from optimizing the protein kinase C inhibitory activity of the natural product staurosporine [1]. |

| Primary Target | Mutant FLT3 receptor tyrosine kinase (RTK), a key oncogenic driver in AML [1]. |

| Other Kinase Targets | Protein Kinase C (PKC), PDGFR, VEGFR, KIT, SYK, and others [1]. |

| Cellular Models | Murine hematopoietic cells (e.g., Ba/F3) transfected with mutant FLT3-ITD or FLT3-D835Y point mutation [1]. |

| Key Cellular Effects | - Suppression of proliferation in mutant FLT3-positive AML cells.

- Induction of apoptosis.

- Inhibition of cell cycle progression [1]. | | In Vivo Model | Mouse model transplanted with bone marrow transduced to induce an AML-like disease [1]. | | In Vivo Outcome | Oral administration substantially prolonged survival [1]. | | Synergistic Combinations | The hypomethylating agent Decitabine showed superior anti-AML activity in sequential treatment (Decitabine followed by Midostaurin) in FLT3-ITD models [2]. |

Detailed Experimental Protocols

The methodologies from the critical preclinical experiments are detailed below for reference.

- Cellular Proliferation Assays: The pivotal studies used growth factor-dependent murine hematopoietic cell lines (like Ba/F3) engineered to express human oncogenic FLT3 mutants (ITD or D835Y). These transfected cells become growth factor-independent and proliferate constitutively. The core protocol involved treating these cells with Midostaurin and measuring proliferation inhibition and induction of apoptosis using standard assays like MTT or flow cytometry [1].

- In Vivo Efficacy Models: Researchers transplanted mice with bone marrow cells that had been transduced with retroviruses carrying the FLT3-ITD mutation. This process creates a lethal, myeloproliferative disease in the mice that models human AML. Mice were then treated with Midostaurin administered orally, and the primary measured outcome was overall survival [1].

- Combination Therapy Protocol (with Decitabine): Preclinical models for the Midostaurin/Decitabine combination used FLT3-ITD-expressing AML cell lines and primary patient samples. The sequential treatment protocol identified as superior involved:

- Treating cells with Decitabine for a set period (e.g., 72-96 hours).

- Following this with treatment using Midostaurin. The effects were analyzed using flow cytometry for apoptosis and immunoblotting to observe changes in protein expression and signaling pathways [2].

FLT3 Signaling and Midostaurin Mechanism of Action

The following diagram illustrates the key signaling pathways driven by oncogenic FLT3 and the mechanism by which Midostaurin inhibits them, based on the described biology [3] [1].

Diagram of FLT3 signaling and Midostaurin inhibition. The diagram shows the constitutive activation of key pathways (JAK/STAT, RAS/RAF/MEK/ERK, PI3K/AKT/mTOR) by mutant FLT3, driving leukemogenesis. Midostaurin acts as an ATP-competitive inhibitor to block this signaling [3] [1].

From Preclinical Findings to Clinical Application

The transition from bench to bedside was guided by these preclinical findings. The initial clinical trials in relapsed/refractory AML patients with FLT3 mutations showed limited efficacy with midostaurin as a single agent [1]. However, building on the concept of synergy observed with Decitabine [2], its combination with standard chemotherapy (the "7+3" regimen of cytarabine and daunorubicin) was tested. This strategy proved successful in a large phase III trial, leading to the FDA approval of midostaurin in 2017 for newly diagnosed FLT3-mutant AML in combination with chemotherapy [1].

References

Midostaurin pharmacodynamics and pharmacokinetics profile

Midostaurin: Core Pharmacology at a Glance

Midostaurin (marketed as Rydapt) is an orally bioavailable multi-kinase inhibitor. The table below summarizes its core characteristics [1].

| Feature | Description |

|---|---|

| Primary Targets | FLT3, KIT (including D816V mutant), PDGFR, VEGFR2, PKC, SYK [1] [2]. |

| Key Mechanism | Inhibition of mutant FLT3 and KIT tyrosine kinases, disrupting proliferation and survival signals in cancer cells [1] [2]. |

| Primary Indications | Newly diagnosed FLT3-mutated AML (with chemotherapy); Advanced Systemic Mastocytosis (advSM) [3] [2]. |

| Bioavailability | Rapidly absorbed after oral administration [4]. |

| Food Effect | Exposure increases with food, but peak serum concentration is inversely affected [1]. |

| Protein Binding | >99.8%, primarily to Alpha-1-Acid Glycoprotein (AAG) [1]. |

| Metabolism | Primarily by CYP3A4 [4] [5] [1]. |

| Active Metabolites | CGP62221 and CGP52421 (via O-demethylation and 7-hydroxylation) [4] [5] [1]. |

| Excretion | Primarily fecal (~95%); renal (~5%) [1]. |

Quantitative Pharmacokinetics (PK) and Pharmacodynamics (PD)

The following tables consolidate key quantitative data on the PK parameters of midostaurin and its metabolites, as well as their pharmacodynamic activity.

Table 1: Pharmacokinetic Parameters of Midostaurin and Active Metabolites [4] [5] [1]

| Compound | Elimination Half-Life (Mean) | Time to Peak Concentration (Tmax) | Relative Potency (vs. Midostaurin) |

|---|---|---|---|

| Midostaurin | 19 - 21 hours | 1 - 3 hours | Baseline |

| CGP62221 | 32 hours | - | Approximately equal potency [4] [1] |

| CGP52421 | 482 hours (~20 days) | - | 2 to 4-fold less potent [4] [1] |

Table 2: Pharmacodynamic Activity (In Vitro Cytotoxicity EC50)* [4]

| Compound | FLT3-ITD (nM) | KIT D816V (nM) |

|---|---|---|

| Midostaurin | 39 | 47 |

| CGP62221 | 30 | 70 |

| CGP52421 | 656 | 233 |

*EC50: Half-maximal effective concentration. Lower values indicate higher potency.

Metabolic Profile and Complex Drug-Drug Interactions (DDIs)

Midostaurin exhibits a complex PK profile characterized by time-dependent kinetics and the potential for significant drug-drug interactions.

- Metabolism and Auto-Affection: Midostaurin is extensively metabolized by CYP3A4 into two major active metabolites, CGP62221 and CGP52421 [4] [1]. Upon repeated dosing, midostaurin displays time-dependent pharmacokinetics, where its plasma concentration decreases after the first week to reach a new steady-state around day 28. This is attributed to auto-induction—midostaurin and its metabolites induce their own metabolism by activating CYP3A4 [3] [4].

- Complex DDI Mechanisms: Midostaurin and its metabolites can act as reversible and time-dependent inhibitors (TDI) as well as inducers of CYP3A4 in vitro, creating a complex "net effect" when predicting interactions [3] [4]. The following diagram illustrates these competing mechanisms and the workflow for predicting their net effect using PBPK modeling.

Diagram of the competing CYP3A4 inhibition/induction mechanisms by midostaurin and its metabolites, and the role of PBPK modeling in predicting the net DDI effect.

Table 3: Clinically Observed Drug-Drug Interactions (Midostaurin as a Victim) [3] [5]

| Precipitant Drug | Mechanism | Effect on Midostaurin Exposure (AUC) | Clinical Recommendation |

|---|---|---|---|

| Ketoconazole (Strong Inhibitor) | CYP3A4 Inhibition | >10-fold increase [5] | Avoid concurrent use with strong CYP3A4 inhibitors. |

| Rifampicin (Strong Inducer) | CYP3A4 Induction | >10-fold decrease [5] | Avoid concurrent use with strong CYP3A4 inducers. |

Table 4: Midostaurin as a Perpetrator in Drug-Drug Interactions [3] [4] [5]

| Object Drug | Mechanism | Study Condition & Findings | Clinical Implication |

|---|---|---|---|

| Midazolam (CYP3A4 Substrate) | CYP3A4 Inhibition/Induction (Net Effect) | Single or short multiple dosing: No appreciable effect [5]. At steady-state (50 mg bid): Minimal change (<10% AUC) [3]. | Weak net effect on CYP3A4 at 50 mg bid. |

| Rosuvastatin | BCRP/OATP1B Inhibition | Single-dose study: Rosuvastatin AUC increased 1.37-fold, Cmax increased 2.01-fold [3]. | Potential for interactions with BCRP/OATP1B1 substrates. |

Key Experimental Protocols from Literature

The following methodologies are critical for investigating midostaurin's PK and DDI potential, as cited in the literature.

Clinical DDI Study Design

- Objective: To assess the effect of a strong CYP3A4 inhibitor (ketoconazole) on a single dose of midostaurin in healthy volunteers [5].

- Protocol: In a randomized, parallel-group study, one group received ketoconazole (400 mg daily for 10 days) while the other received a placebo. A single 50 mg dose of midostaurin was administered to all participants on day 6. Blood samples for PK analysis of midostaurin and its metabolites were collected at predefined intervals over 120 hours post-dose [5].

- Key Metric: Comparison of the area under the curve (AUC) and maximum concentration (Cmax) of midostaurin between the ketoconazole and placebo groups.

Physiologically Based Pharmacokinetic (PBPK) Modeling

- Objective: To predict complex CYP3A4-mediated DDIs at steady-state, which are challenging to assess clinically (e.g., for the 100 mg bid dose in advSM patients) [3] [4].

- Protocol: A PBPK model is developed using a platform like Simcyp Simulator. The model incorporates:

- Input Parameters: Physicochemical properties, in vitro absorption, distribution, metabolism, and excretion (ADME) data, and enzyme inhibition/induction parameters for midostaurin and both metabolites [4].

- Verification: The model is verified by simulating known clinical DDI scenarios (e.g., with ketoconazole, rifampicin, and midazolam) and comparing the predictions to observed clinical data [3] [4].

- Application: The verified model is used to simulate untested clinical scenarios, such as the DDI potential at higher doses or with different concomitant medications [3].

Implications for Drug Development and Clinical Practice

- PBPK Modeling is Essential: Given the complex, time-dependent PK and mixed DDI mechanisms of midostaurin and its long-lived metabolites, conventional clinical studies are insufficient. PBPK modeling has been a critical tool for regulatory approvals, bridging data gaps and informing the product label without conducting high-risk clinical trials in healthy volunteers [3] [4].

- Beware of Extrapolation from Healthy Volunteers: Findings from HV studies may not always directly translate to the oncology patient population due to differences in underlying disease, comorbidities, and concomitant medications. A holistic approach that integrates data from both HV studies and patient trials is recommended for making informed dosing decisions [6].

- Consider the "Net Effect": The clinical DDI outcome as a perpetrator is a balance between CYP3A4 inhibition and induction. At the approved 50 mg dose for AML, the net effect on CYP3A4 substrates is weak, but this may differ at higher doses used for other indications [3].

References

- 1. Targeting FLT3 and KIT Mutations in AML with Midostaurin [jhoponline.com]

- 2. Midostaurin: its odyssey from discovery to approval for treating ... [pmc.ncbi.nlm.nih.gov]

- 3. Physiologically based pharmacokinetic modeling of ... [sciencedirect.com]

- 4. Simultaneous Physiologically Based Pharmacokinetic ... [sciencedirect.com]

- 5. Investigation into CYP3A4-mediated drug ... [pmc.ncbi.nlm.nih.gov]

- 6. Challenges in Extrapolating Healthy Volunteer ... [pmc.ncbi.nlm.nih.gov]

Midostaurin RAD51 downregulation DNA repair inhibition

Quantitative Data on Midostaurin's Effect

The table below summarizes key quantitative findings from a foundational study on midostaurin's effect on DNA repair in FLT3-ITD positive cells [1].

| Cell Type / Patient Sample | Treatment | Effect on DNA Repair | Effect on RAD51 mRNA/Protein | Key Correlative Finding |

|---|---|---|---|---|

| MV4-11 (FLT3-ITD cell line) | PKC412 (Midostaurin) | Significantly inhibited | Downregulated | Maintenance of phosphorylated H2AX (γH2AX) levels |

| HL-60 (FLT3-WT cell line) | PKC412 (Midostaurin) | No significant effect | No effect | - |

| Primary AML cells (FLT3-ITD) | PKC412 (Midostaurin) | Significantly inhibited | Downregulated | Maintenance of phosphorylated H2AX (γH2AX) levels |

| Primary AML cells (FLT3-WT) | PKC412 (Midostaurin) | No significant effect | No effect | - |

| FLT3-ITD Cells | FLT3-specific siRNA | Not directly measured | Downregulated | Corroborates drug effect is FLT3-specific |

Proposed Mechanism of Action

The following diagram illustrates the mechanism by which midostaurin inhibits DNA repair in FLT3-ITD mutant cells, leading to increased chemotherapy sensitivity [1].

Midostaurin inhibits FLT3 signaling to downregulate RAD51 and impair DNA repair.

Core Experimental Protocol

The key evidence for this mechanism comes from a study that used the following methodologies [1]:

- Cell Models: FLT3-ITD positive (MV4-11 cell line, primary patient samples) and FLT3-wildtype (HL-60 cell line, primary patient samples) cells.

- Drug Treatment: Cells were treated with the FLT3 inhibitor PKC412 (midostaurin).

- DNA Repair Assay (Comet Assay): Used to measure the repair of DNA damage over time. A higher comet tail moment indicates more DNA damage. Repair is calculated as the percentage of damage remaining at time T compared to time zero.

- RAD51 Expression Analysis:

- mRNA Level: Measured using quantitative RT-PCR. Results were analyzed using the 2−ΔΔCq method to determine relative expression changes.

- Protein Level: Determined by western blot.

- DNA Damage Marker (γH2AX): Detection of phosphorylated H2AX (γH2AX) by western blot to indicate unrepaired DNA double-strand breaks (DSBs).

- FLT3 Specificity Control: FLT3-specific siRNA was used to genetically silence FLT3, confirming that the observed effects on RAD51 were specific to the inhibition of the FLT3-ITD oncogene.

Interpretation and Research Context

The finding that RAD51 transcript levels were significantly correlated with FLT3 transcript levels in FLT3-ITD patients [1] provides a crucial link. It suggests that the oncogenic FLT3 signaling itself upregulates a key DNA repair protein, thereby allowing cancer cells to better survive chemotherapy-induced DNA damage. Midostaurin, by inhibiting this pathway, reverses the effect.

It is important to note that RAD51 has roles beyond HR repair, including protecting newly replicated DNA from degradation [2]. Its downregulation can have complex consequences, but in the context of FLT3-ITD AML, the net effect of its inhibition with midostaurin is to sensitize cells to chemotherapy.

References

Midostaurin effect on regulatory T cells markers

Quantitative Data on Treg Marker Reduction

The table below summarizes key quantitative findings from experimental and clinical studies on midostaurin's effect on Treg populations and related immune parameters.

| Observation | Experimental System | Quantitative Change | Citation |

|---|---|---|---|

| CD4+CD25+FOXP3+ T cell population | Healthy donor & AML patient PBMCs | Significant decrease | [1] |

| FOXP3 mRNA expression | Healthy donor & AML patient PBMCs | Significant decrease | [1] |

| Cytokine levels (IFN-γ, TNF-α, IL-10) | PBMC culture supernatant | Significant reduction | [1] |

| Bone Marrow Tregs (CD4+/CD45RA-/CD25high/CD127low) | Newly diagnosed AML patients (post-treatment) | Significant decrease in responders | [2] |

| Treg population in tumor microenvironment | CT26 colon cancer mouse model | Diminished | [3] |

Detailed Experimental Protocols

To facilitate replication and further research, here are the methodologies used in key studies to assess midostaurin's effects on T cells.

Protocol for T Cell Population Analysis via Flow Cytometry [1]

This protocol is used to evaluate T cell populations and subsets in peripheral blood mononuclear cells (PBMCs) after midostaurin treatment.

- Cell Source and Culture: Isolate PBMCs from healthy donors or AML patients using Ficoll-Paque PLUS density gradient centrifugation. Culture cells in RPMI 1640 medium supplemented with 20% fetal bovine serum (FBS), IL-2 (5 ng/mL), and IL-7 (10 ng/mL).

- Treatment: Treat cells with 1 µM midostaurin (or other FLT3 inhibitors for comparison). Incubate for 72 hours at 37°C with 5% CO₂.

- Staining and Antibody Panel: After culture, stain cells with fluorophore-conjugated antibodies for surface and intracellular markers:

- Surface Staining: Use anti-CD3 (PerCP), anti-CD4 (PE), anti-CD8 (PE-Cy7), and anti-CD25 (APC).

- Intracellular Staining: Fix and permeabilize cells, then stain with anti-FOXP3 (FITC).

- Data Acquisition and Analysis: Acquire data using a flow cytometer (e.g., BD LSRII). Analyze by gating sequentially on CD3⁺, then CD4⁺, and finally on the CD4⁺CD25⁺FOXP3⁺ Treg population.

Protocol for Gene Expression Analysis via qPCR [1]

This method quantifies changes in Treg-specific gene expression, such as FOXP3.

- RNA Extraction: Extract total RNA from treated PBMCs using TRIzol reagent and chloroform separation. Precipitate RNA with isopropanol, wash with 75% ethanol, and resuspend in DEPC-treated water.

- cDNA Synthesis: Synthesize cDNA using random hexamer primers and a reverse transcription system (e.g., Superscript first strand synthesis system).

- Quantitative PCR (qPCR): Perform qPCR using a real-time PCR system (e.g., Applied Biosystems 7500) with TaqMan assays for the target gene FOXP3 and the housekeeping gene B2M (Beta-2-microglobulin).

- Data Analysis: Normalize the expression of FOXP3 to B2M using the ΔΔCt method to determine relative fold changes in expression compared to control samples.

Proposed Mechanisms of Action

Midostaurin's reduction of Tregs is likely multifactorial, involving direct and indirect pathways as illustrated below.

Mechanisms of midostaurin-induced Treg reduction and immunomodulation.

Interpretation and Clinical Relevance

The consistent reduction of Treg markers by midostaurin across different experimental models highlights its potential as an immunomodulatory agent.

- Therapeutic Synergy: Reducing Treg-mediated immunosuppression could enhance the graft-versus-leukemia (GvL) effect following allogeneic hematopoietic stem cell transplantation (allo-HSCT), a critical curative modality for AML [1]. This provides a rationale for investigating midostaurin in the post-transplant maintenance setting.

- Broader Immunomodulatory Profile: Beyond Tregs, midostaurin exhibits a broader immunosuppressive profile on antigen-presenting cells. One study showed it impairs dendritic cell (DC) function by reducing costimulatory marker expression (e.g., CD86) and pro-inflammatory cytokine secretion (IL-12, TNFα, IL-6), which was more pronounced than the effects of gilteritinib or quizartinib [4].

- Consideration of Net Effect: The net immunomodulatory effect of midostaurin is complex. While Treg suppression may be beneficial, concurrent inhibition of effector T cell cytokines (IFN-γ, TNF-α) and DC function could be detrimental [1] [4]. The clinical outcome likely depends on the balance of these effects in different therapeutic contexts.

References

- 1. Midostaurin reduces Regulatory T cells markers in Acute ... [nature.com]

- 2. After Treatment Decrease of Bone Marrow Tregs and ... [pmc.ncbi.nlm.nih.gov]

- 3. Midostaurin Modulates Tumor Microenvironment and ... [pmc.ncbi.nlm.nih.gov]

- 4. The Immunomodulatory Effect of Different FLT3 Inhibitors ... [mdpi.com]

Midostaurin apoptosis induction leukemic cells

Molecular Mechanisms of Apoptosis Induction

Midostaurin (PKC412) is a multi-targeted tyrosine kinase inhibitor that triggers apoptosis by concurrently inhibiting several critical pathways essential for leukemia cell survival and proliferation.

| Target/Pathway | Mechanistic Role in Apoptosis | Cellular Context |

|---|---|---|

| FLT3-ITD [1] [2] | Inhibits constitutive FLT3 signaling, reducing autophosphorylation and downstream survival signals via STAT5 and MAPK pathways. | FLT3-mutated Acute Myeloid Leukemia (AML) |

| SYK [1] | Inhibits Spleen Tyrosine Kinase (SYK), a signaling partner for FLT3-ITD crucial for transformation and disease maintenance. | FLT3-ITD-positive AML; cells with activated SYK (e.g., TEL-SYK) |

| PKC [3] | Acts as a pan-PKC inhibitor; reduces phosphorylation of PKC and downstream targets like Bad, Bcl-2, and NF-κB, promoting pro-apoptotic signaling. | Burkitt's Lymphoma; Rituximab-resistant cells |

| c-kit D816V [2] | Inhibits mutant c-kit phosphorylation and downstream targets STAT5/STAT3, inducing apoptosis in mast cells. | Systemic Mastocytosis |

| ABCB1 Efflux Pump [4] | Inhibits ABCB1 transporter activity, increasing intracellular accumulation of anthracycline chemotherapeutics and potentiating their pro-apoptotic effect. | CD34+ AML; ABCB1-overexpressing cells |

The following diagram illustrates the core signaling pathways targeted by midostaurin and how its inhibition leads to apoptosis.

Midostaurin inhibits multiple pro-survival kinases and the ABCB1 pump, promoting apoptosis.

Quantitative Data on Anti-Leukemic Efficacy

The pro-apoptotic and anti-proliferative effects of midostaurin have been quantified across various experimental models, demonstrating its potency.

| Cell Model / System | Experimental Readout | Midostaurin IC₅₀ / Effect | Comparative Agent (IC₅₀) |

|---|---|---|---|

| Ba/F3-FLT3-ITD [1] | Cell growth inhibition | ~6 nM | R406 (36.7 nM); R788 (92.7 nM) |

| Ba/F3-TEL-SYK [1] | Cell growth inhibition | 101.2 nM | PRT062607 (43.8 nM); R406 (196.8 nM) |

| Ba/F3-SYK-TEL [1] | Cell growth inhibition | 108.0 nM | PRT062607 (30.0 nM); R406 (142.4 nM) |

| Rituximab-Resistant BL [3] | Apoptosis (in vitro) | Potent pro-apoptotic activity | Effective as monotherapy and in combination |

| Rituximab-Resistant BL [3] | Mouse survival (in vivo) | Powerful survival prolongation | Superior to rituximab monotherapy |

| Primary CD34+ AML [4] | Daunorubicin accumulation | Increased intracellular drug level | Effect is FLT3 mutation-independent |

Detailed Experimental Protocols

To investigate midostaurin's induction of apoptosis, researchers employ standardized cellular and molecular techniques.

In Vitro Cell Growth Inhibition and Viability Assay (MTT/XTT)

This protocol is used for generating IC₅₀ data, as referenced in the quantitative table [1].

- Cell Lines: Use relevant leukemic cell lines (e.g., Ba/F3 models expressing FLT3-ITD, SYK fusions, or primary AML blasts).

- Compound Treatment: Plate cells and treat with a serial dilution of midostaurin (e.g., 0.1 nM to 10 µM). Include DMSO as a vehicle control.

- Incubation and Analysis: Incubate for 72 hours. Add MTT/XTT reagent for the final 2-4 hours. Measure the absorbance of the formed formazan product at 450-500 nm.

- Data Processing: Plot cell viability (%) against compound concentration on a log scale. Use software like GraphPad Prism to calculate the IC₅₀ via non-linear regression (log(inhibitor) vs. response model).

Analysis of Apoptosis by Flow Cytometry

This method is crucial for confirming and quantifying the pro-apoptotic effect of midostaurin [3].

- Cell Staining: After treatment with midostaurin, harvest cells and wash with cold PBS. Resuspend cells in Binding Buffer.

- Annexin V/Propidium Iodide (PI) Staining: Stain cells with FITC-conjugated Annexin V and PI (or 7-AAD) for 15-20 minutes in the dark at room temperature.

- Measurement and Gating: Analyze stained cells using a flow cytometer within 1 hour. The populations are defined as: viable cells (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺).

Immunoblotting for Target Engagement and Pathway Analysis

This protocol confirms midostaurin's on-target effects and its impact on downstream signaling and apoptotic proteins [3].

- Protein Extraction: Lyse midostaurin-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

- Gel Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

- Antibody Probing: Block the membrane and incubate with primary antibodies against targets of interest: phospho-FLT3, total FLT3, phospho-SYK, total SYK, phospho-PKC, cleaved Caspase-3, PARP, Bcl-2, etc., followed by HRP-conjugated secondary antibodies.

- Detection: Visualize bands using enhanced chemiluminescence (ECL) substrate. Reductions in phospho-protein levels indicate target inhibition, while the appearance of cleaved Caspase-3 and PARP confirms apoptosis induction.

Research Implications and Future Directions

The evidence shows that midostaurin's efficacy extends beyond FLT3 inhibition. Its ability to target SYK, PKC, and the ABCB1 efflux pump suggests broader therapeutic potential [1] [3] [4]. Furthermore, its capacity to reduce regulatory T-cell markers in AML patient samples suggests a possible role in modulating the tumor microenvironment [5]. A key consideration for maximizing clinical benefit is that its active metabolite, CGP62221, has a prolonged half-life (~36 days), which may influence dosing schedules and the duration of target suppression [2].

Future research should focus on optimizing combination therapies and identifying biomarkers, such as miR-9 expression linked to ABCB1 activity, to select patients most likely to benefit from midostaurin-containing regimens [4].

References

- 1. Characterization of midostaurin as a dual inhibitor of FLT3 ... [pmc.ncbi.nlm.nih.gov]

- 2. Midostaurin: a novel therapeutic agent for patients with ... [pmc.ncbi.nlm.nih.gov]

- 3. Midostaurin potentiates rituximab antitumor activity in Burkitt's ... [pmc.ncbi.nlm.nih.gov]

- 4. ABCB1 as a potential beneficial target of midostaurin in ... [sciencedirect.com]

- 5. Midostaurin reduces Regulatory T cells markers in Acute ... [nature.com]

Midostaurin combination with cytarabine daunorubicin protocol

Clinical Foundation and Indication

The midostaurin, cytarabine, and daunorubicin protocol is indicated for the treatment of adult patients with newly diagnosed AML who have confirmed mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, which are present in approximately 25-30% of AML cases [1] [2]. This mutation is associated with a constitutively activated FLT3 receptor, driving increased leukemic cell survival and proliferation, and is historically linked to poor prognosis and high relapse rates [3] [2].

The approval and adoption of this regimen are based on the pivotal RATIFY (CALGB 10603) phase III trial, which demonstrated that adding midostaurin to standard chemotherapy significantly improved overall survival (OS) and event-free survival (EFS) compared to chemotherapy alone [4] [2]. Subsequent studies have further confirmed its efficacy and safety in broader patient populations, including those over 60 years of age [3] [5].

Complete Treatment Protocol

The treatment is divided into three consecutive phases: Induction, Consolidation, and Maintenance. A visual summary of the complete treatment workflow is provided below.

Induction Phase

The goal of induction is to achieve complete hematologic remission (CR) [6] [7].

- Chemotherapy ("7+3" regimen):

- Cytarabine: 200 mg/m² daily by continuous intravenous (IV) infusion over 24 hours for 7 days (Days 1-7) [3] [7].

- Daunorubicin: 60 mg/m² daily by IV infusion over 10-15 minutes for 3 days (Days 1-3) [3] [7]. Idarubicin (12 mg/m²) is a suitable alternative, with studies showing comparable efficacy and safety [3] [5].

- Midostaurin Dosing: 50 mg orally twice daily with food from Day 8 through Day 21 of the induction cycle [3] [7]. Treatment requires a minimum 3-4 week hospital stay to manage side effects and monitor for remission [7].

Consolidation Phase

Patients who achieve CR/CRi proceed to consolidation to eliminate residual disease [6].

- Chemotherapy (High-Dose Cytarabine - HiDAC):

- Midostaurin Dosing: 50 mg orally twice daily with food from Day 8 through Day 21 of each consolidation cycle [3] [6]. Up to 4 cycles are administered [6].

Maintenance Phase

This phase aims to prolong remission and prevent relapse [6] [2].

- Midostaurin Monotherapy: 50 mg orally twice daily with food for 14 consecutive days, followed by a 14-day rest period, forming a 28-day cycle [3] [6]. This is continued for up to 12 cycles [6].

Efficacy and Safety Data

Clinical Efficacy Outcomes

The table below summarizes key efficacy outcomes from major clinical trials.

| Trial / Study | Patient Population | Complete Remission (CR/CRi) Rate | Survival Outcomes | Key Findings |

|---|---|---|---|---|

| RATIFY (Phase III) [4] [2] | Newly diagnosed FLT3-mutated AML, <60 years | 58.9% (CR) | Median OS: 74.7 vs 25.6 months (midostaurin vs placebo) | Significant improvement in OS and EFS established standard of care. |

| Phase 3b Trial [3] | Newly diagnosed FLT3-mutated AML, no upper age limit (median 59) | 80.7% (CR+CRi) | - | High response rates across age groups; comparable efficacy with idarubicin or daunorubicin. |

| Retrospective (IDA-based) [5] | Newly diagnosed FLT3-mutated AML (median 56), using idarubicin | 72.8% (CR) | Median EFS: 11.7 months | Demonstrated idarubicin (12 mg/m²) as an effective alternative anthracycline. |

Safety and Adverse Event Profile

The combination has a manageable safety profile, with adverse events (AEs) primarily driven by the underlying chemotherapy [3] [4].

| Adverse Event | Incidence (Grade ≥3) | Management Recommendations |

|---|---|---|

| Hematologic Toxicities | Very Common | Prophylactic antibiotics, antifungals, and growth factor support may be used [5]. |

| - Febrile neutropenia | 83% [7] | |

| - Anemia, Thrombocytopenia | >80% [6] | |

| Gastrointestinal | Prophylactic antiemetics are recommended [2]. | |

| - Nausea / Vomiting | 83% / 61% (all grades) [7] | |

| - Mucosititis | 66% (all grades) [7] | Aggressive oral care and pain management. |

| Infections | Common | Vigilant monitoring and prompt intervention. |

| - Catheter-related infection | 24% (all grades) [7] | |

| Other Events | ||

| - Skin Rash | Noted [2] | Topical creams, antihistamines; dose reduction if severe. |

| - Hemorrhage | 36% (all grades) [7] | Monitor blood counts and coagulation parameters. |

Key Practical Considerations for Implementation

- FLT3 Mutation Testing: Rapid and mandatory. FLT3 mutation status (both ITD and TKD) must be confirmed before initiation. The European LeukemiaNet recommends a turnaround time of 48-72 hours to avoid delays in starting midostaurin on the protocol-specified day [2].

- Drug-Drug Interactions: Midostaurin is a moderate CYP3A inhibitor and inducer. Concomitant use with strong CYP3A inhibitors (e.g., certain azole antifungals like voriconazole) or inducers should be avoided or closely monitored. Dose adjustments of midostaurin may be necessary [2].

- Dose Delays and Modifications: Treatment cycles should only begin once absolute neutrophil count (ANC) is ≥1.0 x 10⁹/L and platelet count is ≥50 x 10⁹/L. For severe non-hematologic toxicity, midostaurin should be interrupted until resolution and can be restarted at 50 mg twice daily; a further reduction to 50 mg once daily is possible if toxicity recurs [3].

Conclusion

The protocol of midostaurin combined with cytarabine and daunorubicin is a targeted and effective treatment strategy for patients with newly diagnosed FLT3-mutated AML. Successful implementation in a clinical or research setting hinges on strict adherence to the phased treatment schedule, proactive management of hematologic and gastrointestinal toxicities, and careful attention to drug interactions. This regimen has set a new benchmark for this high-risk AML population.

References

- 1. the new approach to acute myeloid leukemia therapy [nature.com]

- 2. Midostaurin for FLT3-mutated Acute Myeloid Leukaemia [touchoncology.com]

- 3. Midostaurin plus daunorubicin or idarubicin for young and ... [pmc.ncbi.nlm.nih.gov]

- 4. Midostaurin in Combination With Standard Chemotherapy ... [pubmed.ncbi.nlm.nih.gov]

- 5. Efficacy and toxicity of midostaurin with idarubicin ... - PMC - NIH [pmc.ncbi.nlm.nih.gov]

- 6. Daunorubicin, cytarabine and midostaurin [cancerresearchuk.org]

- 7. 7+3 (Daunorubicin) + Midostaurin for AML [chemoexperts.com]

Midostaurin dosing schedule induction consolidation therapy

Clinical Application Protocol

Indication: For adult patients with newly diagnosed AML who are FLT3 mutation-positive, in combination with standard cytarabine and daunorubicin induction and cytarabine consolidation chemotherapy [1] [2]. Limitation of Use: Midostaurin is not indicated as a single-agent induction therapy [1].

Patient Selection: Select patients based on the presence of an FLT3 mutation (ITD or TKD) in blood or bone marrow, as detected by an FDA-approved test such as the LeukoStrat CDx FLT3 Mutation Assay [1] [2].

Dosage Forms & Strengths: 25 mg capsules [1].

Recommended Dosing Schedule The following table outlines the integration of midostaurin into the intensive chemotherapy backbone [1] [3] [4]:

| Therapy Phase | Chemotherapy Regimen | Midostaurin Dosing & Timing | Key Administration Notes |

|---|---|---|---|

| Induction | "7+3" (Cytarabine + Daunorubicin) [3] | 50 mg orally twice daily (~12 hourly) on Days 8-21 of each induction cycle [1] [2]. | 1-2 cycles, per clinician discretion [3]. |

| Consolidation | High-Dose Cytarabine (HiDAC) [3] | 50 mg orally twice daily (~12 hourly) on Days 8-21 of each consolidation cycle [1] [2]. | Multiple cycles. EviQ protocol uses intermediate cytarabine doses (1000-1500 mg/m²) in practice [3]. |

| Maintenance (Post-Consolidation) | Single-agent therapy | 50 mg orally twice daily for up to 12 cycles. Each cycle is 28 days [3] [2]. | Initiated after completion of consolidation chemotherapy. |

Administration Guidelines:

- Take with Food: Improve tolerability and potentially reduce nausea [1] [4].

- Swallow Whole: Do not open or crush the capsules [4].

- Antiemetic Prophylaxis: Administer prophylactic antiemetics before treatment to decrease the risk of nausea and vomiting [1] [4].

- Missed Dose: Do not make up a missed or vomited dose. Administer the next dose at the regular scheduled time [4].

Mechanism of Action & Rationale

Midostaurin is a small molecule, multi-targeted kinase inhibitor. Its primary mechanism of action in AML is the inhibition of the Fms-like tyrosine kinase 3 (FLT3) receptor [5].

Pathophysiology of FLT3 Mutations: Mutations in the FLT3 gene, primarily Internal Tandem Duplications (FLT3-ITD) and less commonly Tyrosine Kinase Domain (FLT3-TKD) mutations, occur in approximately 30% of adult AML cases [3] [6]. These mutations cause ligand-independent, constitutive activation of the FLT3 receptor, driving uncontrolled proliferation and survival of leukemic blasts and are associated with a poor prognosis [5] [6].

Inhibitory Action: Midostaurin binds to the ATP-binding site of the FLT3 receptor, inhibiting its kinase activity. This blocks the downstream signaling pathways (e.g., MAPK, STAT5) that promote tumor cell proliferation and survival [5]. The following diagram illustrates this targeted mechanism.

Rationale for Combination and Timing: The combination of midostaurin with chemotherapy is designed to achieve a dual attack: chemotherapy induces cytotoxic cell death, while midostaurin provides targeted inhibition of the FLT3-driven survival signal. The specific schedule (starting on Day 8) was established in clinical trials to manage overlapping toxicities while maintaining efficacy [3].

Supporting Clinical Evidence

The approval and protocol for midostaurin are grounded in a pivotal phase 3 trial (RATIFY/CALGB 10603) [3] [2].

Key Efficacy Data from the RATIFY Trial [3]:

| Efficacy Endpoint | Midostaurin Group (N=360) | Placebo Group (N=357) | P-value |

|---|---|---|---|

| Complete Remission (CR) within 60 days | 212 (59%) | 191 (54%) | 0.15 |

| Median Overall Survival (OS) | 74.7 months | 25.6 months | 0.009 |

| 4-Year Overall Survival | 51.4% | 44.3% | |

| Median Event-Free Survival (EFS) | 8.2 months | 3.0 months | 0.002 |

This trial demonstrated that the addition of midostaurin to standard chemotherapy resulted in a statistically significant improvement in overall survival and event-free survival for patients with FLT3-mutated AML [3] [2]. The benefit was consistent across FLT3-ITD and FLT3-TKD subtypes [3].

Toxicity & Management

The safety profile of the midostaurin-chemotherapy combination is generally manageable, with toxicities being largely consistent with the underlying chemotherapy.

Common Adverse Reactions: In the RATIFY trial, common adverse reactions (occurring in ≥20% of patients) included febrile neutropenia, nausea, mucositis, vomiting, headache, petechiae, musculoskeletal pain, epistaxis, device-related infection, hyperglycemia, and upper respiratory tract infection [2]. The most frequent serious adverse reaction was febrile neutropenia (16%) [2].

Dosage Modifications: Adherence to dose modification guidelines is critical for managing toxicity. Key recommendations for managing adverse reactions during midostaurin therapy include [1] [4]:

- Hematologic Toxicity: Interrupt midostaurin for specified thresholds of low neutrophil, platelet counts, or hemoglobin. Upon recovery, resume at 50 mg twice daily and increase to 100 mg twice daily if tolerated. Discontinue if levels persist for >21 days and are suspected to be drug-related.

- Grade 3-4 Nausea/Vomiting: Despite optimal antiemetics, interrupt dosing for 3 days (6 doses), then resume at 50 mg twice daily.

- Other Grade 3-4 Nonhematologic Toxicities: Interrupt dosing until the event resolves to Grade ≤2, then resume at 50 mg twice daily.

Conclusion

The integration of midostaurin into the "7+3" induction and HiDAC consolidation therapy for newly diagnosed FLT3-mutated AML represents a cornerstone of modern, genotype-driven AML treatment. The application protocol requires strict adherence to the dosing schedule, vigilant monitoring for toxicity, and appropriate dose modifications. This targeted approach, validated by high-level evidence, has significantly improved survival outcomes for this specific patient population.

References

- 1. Rydapt (midostaurin) dosing, indications, interactions, ... [reference.medscape.com]

- 2. Midostaurin [fda.gov]

- 3. 3520-Acute myeloid leukaemia induction/consolidation/ ... [eviq.org.au]

- 4. Midostaurin Dosage Guide + Max Dose, Adjustments [drugs.com]

- 5. What is the mechanism of Midostaurin? [synapse.patsnap.com]

- 6. The molecular mechanisms behind activation of FLT3 in ... [sciencedirect.com]

Summary of Key In Vitro Findings on Midostaurin

| Cell Line / Sample Type | Experimental Setting | Major Findings | Reference |

|---|---|---|---|

| B-ALL & AML primary cells (incl. KMT2A-r) | In vitro | Response correlated with FLT3 expression levels; KMT2A-r infant ALL patients showed similar sensitivity as FLT3-ITD AML. | [1] |

| B/T-ALL cell lines & ALL-PDX | In vitro & In vivo | SEM (B-ALL KMT2A-r) & MV4-11 (AML FLT3-ITD) were most sensitive. Synergy with PAK1 inhibitor (FRAX486). | [1] |

| AML cell lines (e.g., MOLM-13, MV4-11) & primary samples | In vitro (cytotoxicity) | FLT3-ITD+ TP53 wild-type cells were significantly more susceptible to FLT3 inhibitors than FLT3-wild-type cells. | [2] |

| Healthy donor & AML patient PBMCs | In vitro (immune effects) | Significantly reduced CD4+ CD25+ FOXP3+ regulatory T cell (Treg) population and FOXP3 mRNA expression. | [3] |

| Ba/F3 cells (FLT3ITD-JMD vs. TKD) | In vitro (signaling network) | ITD insertion site determines sensitivity; TKD-located ITDs confer resistance via WEE1–CDK1 axis. | [4] [5] |

Detailed Experimental Protocols

Here are detailed methodologies for key experiments you can adapt for your research.

Cell Culture and Treatment

- Cell Lines: Commonly used FLT3-ITD positive lines include MV4-11 (AML) and MOLM-13 (AML). The SEM cell line (B-ALL with KMT2A rearrangement) is also highly sensitive [2] [1].

- Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10-20% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin in a humidified atmosphere at 37°C with 5% CO₂ [2] [6].

- Midostaurin Preparation: Prepare a 10 mM stock solution in DMSO. Aliquot and store at -20°C. For treatment, dilute in culture medium to desired concentrations (e.g., 1 nM - 1 µM), ensuring the final DMSO concentration is < 0.1% to avoid solvent toxicity [6].

- Treatment Duration: Typical treatments range from 24 to 72 hours, depending on the assay [3].

Cell Viability and Cytotoxicity Assay (MTT/MTS)

This assay measures metabolically active cells to determine midostaurin's anti-proliferative effects.

- Principle: Viable cells reduce yellow MTT tetrazolium salt to purple formazan crystals.

- Procedure:

- Seed cells in 96-well plates at a density of 3-5 x 10³ cells/well in 100 µL medium [2] [6].

- After 24 hours, add midostaurin at various concentrations. Include a vehicle control (DMSO) and a blank control (medium only).

- Incubate for 48 hours.

- Add 10-20 µL of MTT reagent (e.g., 5 mg/mL stock) to each well and incubate for 2-4 hours at 37°C.

- Carefully remove the medium and dissolve the formed formazan crystals in 100-150 µL of DMSO.

- Measure the absorbance at 570 nm using a microplate reader.

- Calculate cell viability as a percentage of the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) [2].

Apoptosis Analysis by Flow Cytometry

This protocol quantifies the percentage of cells undergoing early and late apoptosis.

- Principle: Uses Annexin V to detect phosphatidylserine externalization (early apoptosis) and propidium iodide (PI) to detect membrane integrity loss (late apoptosis/necrosis).

- Procedure:

- Seed and treat cells (e.g., 2.0 x 10⁵ cells/mL) in 6-well plates with midostaurin for 24-48 hours [6].

- Harvest cells by centrifugation and wash twice with cold PBS.

- Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

- Add Annexin V-FITC (or another fluorochrome) and PI as per the manufacturer's instructions. Incubate for 15 minutes at room temperature in the dark.

- Add an additional 400 µL of binding buffer and analyze by flow cytometry within 1 hour.

- Use quadrants to distinguish live (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) cell populations [6].

Signaling Pathway Analysis by Immunoblotting

This method assesses midostaurin's effect on FLT3 autophosphorylation and downstream pathways.

- Procedure:

- Treat cells with midostaurin for a shorter duration (e.g., 2-4 hours) to observe direct signaling inhibition.

- Harvest cells and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

- Determine protein concentration, separate equal amounts by SDS-PAGE, and transfer to a PVDF membrane.

- Block the membrane with 5% BSA or non-fat milk for 1 hour.

- Incubate with primary antibodies overnight at 4°C.

- Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

- Detect bands using enhanced chemiluminescence (ECL) reagent and visualize with a chemiluminescence imager.

The following diagram illustrates the signaling pathways affected by midostaurin in FLT3-ITD cells, which you can investigate using the immunoblotting protocol.

Advanced Applications and Considerations

- Combination Therapies: Preclinical studies show promising synergy. Midostaurin has been effectively combined with:

- Impact on Immune Cells: When co-culturing with immune cells, note that midostaurin reduces regulatory T cell (Treg) markers (CD4, CD25, FOXP3) and cytokines like IFN-γ and TNF-α in PBMCs [3]. This is crucial for designing studies related to the tumor microenvironment.

- Interpreting Resistance: The location of the ITD mutation matters. ITDs in the Tyrosine Kinase Domain (TKD1) rewire signaling networks and confer resistance compared to those in the Juxtamembrane Domain (JMD), partly through stabilization of the WEE1-CDK1 axis [4] [5].

References

- 1. Table 1 Overview of ALL pre-clinical studies of FLT3 inhibitors [molecular-cancer.biomedcentral.com]

- 2. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD ... [pmc.ncbi.nlm.nih.gov]

- 3. Midostaurin reduces Regulatory T cells markers in Acute ... [nature.com]

- 4. Novel molecular mechanisms of FLT3 deregulation [pmc.ncbi.nlm.nih.gov]

- 5. Unveiling the signaling network of FLT3-ITD AML improves ... [elifesciences.org]

- 6. Ningetinib, a novel FLT3 inhibitor, overcomes secondary drug ... [biosignaling.biomedcentral.com]

Midostaurin Administration Protocol in FLT3-Mutated AML: Timing, Mechanisms, and Clinical Implementation

Then, I will now begin writing the main body of the article.

Introduction to Midostaurin in AML Therapy

Acute myeloid leukemia (AML) represents a molecularly heterogeneous hematologic malignancy with historically poor outcomes, particularly for specific genetic subtypes. Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene occur in approximately 30% of adult AML cases and confer a poor prognosis characterized by high relapse rates and reduced overall survival [1]. The development of targeted FLT3 inhibitors has substantially altered the therapeutic landscape for this patient population. Midostaurin (Rydapt) emerged as the first-in-class multikinase inhibitor targeting FLT3 and was approved by the US Food and Drug Administration in 2017 for newly diagnosed FLT3-mutated AML in combination with standard chemotherapy [2] [1].

The integration of midostaurin into AML treatment regimens represents a significant advancement, but its therapeutic benefits are critically dependent on appropriate administration timing relative to conventional chemotherapy. Unlike conventional cytotoxics, midostaurin requires precise scheduling to maximize efficacy while managing overlapping toxicities. This protocol document provides detailed guidance on the evidence-based administration schedule, mechanistic rationale, monitoring requirements, and practical considerations for implementing midostaurin therapy in the context of AML treatment. The recommended scheduling stems from the pivotal clinical trials that demonstrated significant overall and event-free survival benefits when midostaurin was incorporated following initial cytarabine and daunorubicin administration [1].

Dosing and Administration Protocol

Standardized Dosing Schedule

The administration of midostaurin in FLT3-mutated AML follows a precisely defined sequence relative to chemotherapy components, with the same dosage applying across both induction and consolidation phases. The recommended dosage is 50 mg orally twice daily (approximately every 12 hours) administered on days 8 through 21 of each treatment cycle [3] [4]. This scheduling remains consistent whether the drug is combined with the standard "7+3" induction regimen (cytarabine plus daunorubicin) or high-dose cytarabine consolidation therapy. Each dose should be administered with food to enhance absorption, and capsules must be swallowed whole—never crushed, opened, or chewed [5] [4].

The following table summarizes the complete midostaurin dosing protocol across the treatment continuum:

Table 1: Midostaurin Dosing Protocol in FLT3-Mutated AML

| Treatment Phase | Concomitant Chemotherapy | Midostaurin Timing | Duration per Cycle | Recommended Cycles |

|---|---|---|---|---|

| Induction | Cytarabine + Daunorubicin ("7+3") | Days 8-21 | 14 days | Up to 2 cycles |

| Consolidation | High-dose cytarabine | Days 8-21 | 14 days | Up to 4 cycles |

| Post-Consolidation | None (single-agent) | Continuous daily dosing | 28 days | Up to 12 cycles |

Practical Administration Guidelines

Several key practical considerations ensure optimal midostaurin delivery and patient safety. Antiemetic prophylaxis is strongly recommended prior to midostaurin initiation since nausea and vomiting are frequently observed adverse effects [3] [4]. Patients should be specifically advised to avoid grapefruit products throughout therapy, as these can inhibit cytochrome P450 3A4 (CYP3A4) metabolism and potentially increase midostaurin exposure to dangerous levels [5]. If a dose is missed or vomited, patients should not administer an additional dose but rather resume their regular schedule with the next planned dose [3] [4].

The treatment duration for midostaurin in the registration trial extended beyond consolidation chemotherapy, with single-agent maintenance administered for up to 12 cycles [4]. This extended administration schedule underscores the importance of long-term planning and patient education regarding adherence and ongoing monitoring. Therapy continuation decisions should incorporate regular assessment of disease status, treatment tolerance, and potential drug interactions, particularly when patients require concomitant medications during extended treatment periods.

Mechanistic Rationale for Timing

Pharmacologic Basis for Sequential Administration

The specific day 8-21 scheduling of midostaurin relative to chemotherapy initiation is founded on sound pharmacologic principles aimed at optimizing therapeutic efficacy while mitigating potential antagonism. Preclinical data suggest that concurrent administration of midostaurin with cytarabine may theoretically antagonize cytotoxic effects, possibly through cell cycle interactions that could reduce the efficacy of cycle-specific chemotherapeutic agents [1]. The sequential approach allows for maximal chemotherapy activity during the initial treatment phase before introducing targeted inhibition.

Midostaurin exhibits complex pharmacokinetics that further support this scheduling approach. The drug is rapidly absorbed within 1-3 hours and achieves maximum plasma concentration after approximately 7 days of continuous dosing [1]. More importantly, midostaurin is metabolized primarily by CYP3A4 into two active metabolites, CGP52421 and CGP62221, which have extended elimination half-lives (particularly CGP52421 at 482 hours) due to high plasma protein binding [1]. This prolonged metabolic activity ensures continuous FLT3 inhibition even during the chemotherapy-free intervals, potentially suppressing residual leukemic cells that survive initial cytotoxic exposure.

Multikinase Inhibition Profile

Midostaurin's mechanism extends beyond FLT3 inhibition to include multiple molecular targets that collectively contribute to its antileukemic effects. As a multikinase inhibitor, midostaurin targets not only FLT3 but also CD117/KIT, platelet-derived growth factor receptor, vascular endothelial growth factor receptor 2, and various other kinases [1]. This broad targeting is particularly relevant given that FLT3-ITD mutations create constitutively active receptors that drive leukemogenesis through proliferative and anti-apoptotic signaling.

A particularly important differentiator of midostaurin is its dual inhibition of both FLT3 and spleen-associated tyrosine kinase (SYK) [1]. SYK plays an integral role in the pathogenesis of FLT3-mutation-positive leukemia and has been implicated in resistance mechanisms to more selective FLT3 inhibitors. This dual inhibition profile may contribute to midostaurin's efficacy in preventing relapse and explains its activity across various FLT3 mutation subtypes. The scheduling of midostaurin administration after initial chemotherapy allows for maximal activity against residual cells that survive cytotoxic therapy through these multiple signaling pathways.

Diagram: Midostaurin Mechanism of Action and Treatment Timeline

Clinical Evidence and Trial Data

Pivotal Clinical Trial Outcomes

The current dosing schedule of midostaurin in relation to chemotherapy is substantiated by the landmark Cancer and Leukemia Group B (CALGB) 10603/RATIFY trial, a randomized, double-blind, placebo-controlled phase 3 study that demonstrated significant survival benefits with the addition of midostaurin to standard chemotherapy [1]. This international trial enrolled 717 patients with newly diagnosed FLT3-mutated AML and randomized them to receive either midostaurin or placebo alongside standard chemotherapy, followed by single-agent maintenance for up to 12 cycles. The trial established the current standard schedule with midostaurin initiation on day 8 following the start of each induction and consolidation cycle.

The efficacy outcomes from this pivotal trial were striking, with the midostaurin arm showing significantly improved overall survival (hazard ratio 0.78; P=0.009) and event-free survival (hazard ratio 0.78; P=0.002) compared to the placebo group [1]. These benefits were consistent across all FLT3 mutation subtypes (ITD and TKD) and regardless of whether patients proceeded to hematopoietic stem cell transplantation. The survival advantage demonstrated in this large randomized trial provided the definitive evidence supporting regulatory approval and established the day 8-21 scheduling as the evidence-based standard for midostaurin administration in FLT3-mutated AML.

Safety Profile and Tolerability

The safety data from clinical trials demonstrate that midostaurin is generally well-tolerated when administered according to the recommended schedule alongside chemotherapy. The most frequent adverse effects observed in the midostaurin arm during the pivotal trial included febrile neutropenia, nausea, mucositis, vomiting, headache, petechiae, musculoskeletal pain, epistaxis, device-related infection, hyperglycemia, prolonged QT interval, and upper respiratory tract infection [4]. Importantly, the addition of midostaurin to standard chemotherapy did not result in a significant increase in treatment-limiting toxicities compared to chemotherapy alone.

The following table summarizes key efficacy and safety outcomes from the pivotal clinical trial:

Table 2: Clinical Trial Outcomes with Midostaurin in FLT3-Mutated AML

| Parameter | Midostaurin + Chemotherapy | Placebo + Chemotherapy | Significance |

|---|---|---|---|

| Overall Survival (median) | 74.7 months | 25.6 months | HR 0.78; P=0.009 |

| Event-Free Survival (median) | 8.2 months | 3.0 months | HR 0.78; P=0.002 |

| Complete Remission Rate | 58.9% | 53.5% | P=0.15 |

| Febrile Neutropenia | 83.7% | 80.9% | Not significant |

| Grade 3/4 Nausea | 6.6% | 4.5% | Not significant |

| Grade 3/4 Vomiting | 4.8% | 1.4% | Not significant |

| Grade 3/4 Mucosal Inflammation | 13.3% | 8.0% | Not significant |

The tolerability of the regimen is further supported by the observation that dose modifications for toxicity were primarily required in patients with systemic mastocytosis receiving the higher 100 mg twice daily dose, rather than in AML patients receiving the 50 mg twice daily schedule [3] [4]. This favorable safety profile in the context of combination therapy reinforces the appropriateness of the current dosing schedule and supports its use across the eligible patient population, including older adults who remain eligible for intensive chemotherapy.

Practical Considerations and Monitoring

Toxicity Management and Dose Modifications

While midostaurin is generally well-tolerated at the 50 mg twice daily dose used in AML treatment, proactive toxicity management is essential for maintaining treatment intensity and duration. For systemic mastocytosis patients receiving the higher 100 mg twice daily dose, specific dose modification guidelines have been established for hematologic and non-hematologic toxicities [3] [4]. These include treatment interruption for absolute neutrophil count <1×10⁹/L, platelet count <50×10⁹/L, or hemoglobin <8 g/dL, with resumption at 50 mg twice daily once values recover.

For gastrointestinal toxicity, particularly grade 3/4 nausea and/or vomiting despite optimal antiemetic therapy, recommended management includes interruption for 3 days (6 doses) followed by resumption at 50 mg twice daily [3]. Similar dose modification strategies apply for other grade 3/4 non-hematologic toxicities, with treatment interruption until the event resolves to grade ≤2, followed by dose reduction [4]. It is noteworthy that in the AML trials, these dose modifications were less frequently required with the 50 mg twice daily schedule compared to the higher doses used in mastocytosis patients.

Drug Interaction Management

Midostaurin's metabolism primarily via cytochrome P450 3A4 (CYP3A4) necessitates careful attention to potential drug interactions in the AML setting [1] [4]. Concomitant use with strong CYP3A4 inhibitors (e.g., ketoconazole, clarithromycin) may increase midostaurin and metabolite exposure, potentially elevating toxicity risk. Conversely, coadministration with strong CYP3A4 inducers (e.g., rifampin, carbamazepine) may reduce midostaurin concentrations, compromising efficacy [4].

The interaction potential extends to midostaurin's effects on other medications, as it can induce CYP1A2 and inhibit CYP2B6, BCRP, and OATP1B1 [4]. These interactions may alter concentrations of concomitant medications such as theophylline (CYP1A2 substrate) or certain statins. The clinical management of these interactions requires comprehensive medication review, consideration of alternative agents with lower interaction potential, and appropriate monitoring when concomitant use is unavoidable. Particularly close monitoring is recommended during the first week of midostaurin therapy in each cycle when used in combination with chemotherapy [4].

Future Directions and Emerging Research

The established protocol for midostaurin timing relative to chemotherapy continues to evolve as researchers explore novel combinations and sequencing strategies. Ongoing clinical trials are investigating midostaurin in combination with hypomethylating agents, particularly for patients ineligible for intensive induction therapy [1]. Early-phase studies of azacitidine or decitabine with midostaurin have demonstrated feasibility, with maximum tolerated doses established at 50-75 mg twice daily on days 8-21 of each cycle [1].

The post-consolidation maintenance concept is another area of active investigation, with the MORPHO study evaluating gilteritinib versus placebo as maintenance post-allogeneic stem cell transplantation in FLT3-mutated AML [2]. As the landscape of FLT3-targeted therapy expands with newer agents like gilteritinib and quizartinib, the optimal sequencing and combination of these agents with chemotherapy and with each other represents a critical research question. The evolving treatment paradigm may further refine the timing of midostaurin administration, particularly in the context of multi-agent targeted therapy approaches.

Conclusion

The administration of midostaurin in FLT3-mutated AML represents a significant advancement in targeted therapy for this aggressive disease subtype. The established day 8-21 schedule during induction and consolidation cycles is supported by robust clinical evidence demonstrating survival benefits when combined with standard chemotherapy. The sequential approach to administration, initiating midostaurin after the first week of cytotoxic therapy, is founded on sound pharmacologic principles aimed at maximizing efficacy while minimizing potential antagonism. As research continues to refine FLT3-targeted approaches in AML, the fundamental principles of appropriate timing, careful monitoring, and attention to drug interactions will remain essential for optimizing patient outcomes.

References

- 1. Targeting FLT3 and KIT Mutations in AML with Midostaurin [jhoponline.com]

- 2. Acute Myeloid Leukemia: 2025 Update on Diagnosis, Risk ... [pmc.ncbi.nlm.nih.gov]

- 3. Midostaurin Dosage Guide + Max Dose, Adjustments [drugs.com]

- 4. Midostaurin Monograph for Professionals [drugs.com]

- 5. Midostaurin (oral route) - Side effects & dosage [mayoclinic.org]

Midostaurin dose modification guidelines toxicity management

Recommended Dosing and Indications

Midostaurin is a multikinase inhibitor approved for two main indications, with distinct dosing regimens for each [1] [2].

Table 1: Recommended Dosing by Indication

| Indication | Recommended Dosage | Treatment Schedule & Duration |

|---|---|---|

| FLT3-mutated AML (newly diagnosed) | 50 mg twice daily with food [1] | Administered on Days 8-21 of each cycle of cytarabine and daunorubicin induction chemotherapy, and on Days 8-21 of high-dose cytarabine consolidation chemotherapy [1]. |

| Advanced Systemic Mastocytosis (AdvSM), including ASM, SM-AHN, and MCL | 100 mg twice daily with food [1] | Continued until disease progression or unacceptable toxicity occurs [1]. |

Dose Modification Guidelines

Dose modifications are critical for managing treatment-related toxicities. The following recommendations are based on the severity of hematological and non-hematological adverse events.

Table 2: Dose Modification for Hematological Toxicities in AdvSM (without MCL) [1]

| Toxicity Criteria | Action |